Specific Application as an Irreplaceable Intermediate in Nifekalant Synthesis
3-(4-Nitrophenyl)propionyl chloride is the essential acylating agent in the validated synthetic route for the antiarrhythmic drug Nifekalant hydrochloride [1]. The drug's structure explicitly contains the 3-(4-nitrophenyl)propyl fragment, which is derived from this specific acyl chloride intermediate [1][2]. The use of any alternative acylating agent would result in a different final product, demonstrating absolute application-specific differentiation [1].
| Evidence Dimension | Identity as a key intermediate for a specific drug molecule |
|---|---|
| Target Compound Data | Serves as a critical precursor in the established synthesis of Nifekalant hydrochloride |
| Comparator Or Baseline | Alternative acyl chlorides (e.g., propionyl chloride, 4-nitrophenylacetyl chloride) |
| Quantified Difference | Absolute differentiation; substitution would yield a different chemical entity, not Nifekalant |
| Conditions | Multi-step organic synthesis of a specific pharmaceutical compound |
Why This Matters
For laboratories engaged in the synthesis of Nifekalant or its analogs, this compound is not an option but a requirement, ensuring fidelity to established synthetic protocols.
- [1] DrugFuture. (n.d.). Nifekalant hydrochloride, MS-551, Shinbit - Drug Synthesis Database. Retrieved from drugfuture.com. View Source
- [2] Sheng, S. (2007). A New Synthesis Method of Nifekalant Hydrochloride. Journal of Jiangxi Normal University. View Source
